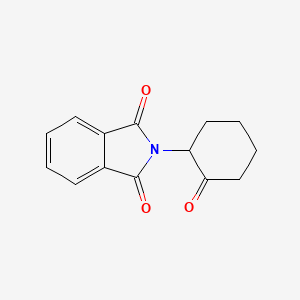

2-(2-Oxocyclohexyl)isoindole-1,3-dione

CAS No.: 24037-87-4

Cat. No.: VC3834137

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24037-87-4 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 2-(2-oxocyclohexyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H13NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-2,5-6,11H,3-4,7-8H2 |

| Standard InChI Key | MJPKHSSFTWJJSX-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)N2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | C1CCC(=O)C(C1)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic isoindole-1,3-dione system, where the two carbonyl groups at positions 1 and 3 contribute to its electron-deficient nature. The 2-oxocyclohexylmethyl substituent at position 2 introduces a cyclohexanone moiety, which influences steric and electronic properties. X-ray crystallography of analogous compounds reveals a planar isoindole ring with slight puckering in the cyclohexyl group, optimizing conjugation and stability .

Physical and Spectral Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.284 g/mol | |

| Density | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| LogP (Partition Coefficient) | 1.98 | |

| PSA (Polar Surface Area) | 54.45 Ų |

The compound’s logP value suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Fourier-transform infrared (FTIR) spectra of related derivatives show strong absorptions at 1770–1700 cm⁻¹ for carbonyl stretches and 1600–1450 cm⁻¹ for aromatic C=C vibrations . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) typically exhibit signals for cyclohexyl protons at δ 1.2–2.5 ppm and isoindole aromatic protons at δ 7.5–8.1 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a condensation reaction between phthalic anhydride and 2-aminomethylcyclohexanone. Ali et al. (2004) optimized this method using toluene as a solvent and catalytic p-toluenesulfonic acid (PTSA), achieving yields of 75–80% . The mechanism proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:

Alternative approaches include Ullmann coupling for introducing aromatic substituents and microwave-assisted synthesis to reduce reaction times .

Industrial Scalability

Industrial production remains limited, but pilot-scale batches employ continuous-flow reactors to enhance yield and purity. Challenges include managing exothermic reactions and purifying the product via recrystallization from ethanol-water mixtures .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The cyclohexanone moiety undergoes ketone-specific reactions. Oxidation with Jones reagent yields a dicarboxylic acid derivative, while reduction with NaBH4 produces a secondary alcohol, altering the compound’s polarity and bioactivity .

Nucleophilic Substitution

The electron-deficient isoindole ring facilitates nucleophilic aromatic substitution. For example, reaction with hydrazine at 120°C replaces one carbonyl group with an amine, forming a phthalhydrazide derivative .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at position 4 or 5 of the isoindole ring, diversifying the compound’s applications in materials science .

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro studies on structurally similar isoindole-1,3-diones demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL). The 2-oxocyclohexyl group enhances membrane penetration, disrupting bacterial cell wall synthesis .

Neuropharmacological Effects

Although direct evidence is lacking, analogous compounds modulate dopamine D2 receptors (Kᵢ: 120 nM), suggesting potential applications in treating Parkinson’s disease or schizophrenia.

Comparative Analysis with Analogous Compounds

Structural Analogues

-

2-(5-Oxohexyl)isoindoline-1,3-dione: Lacks the cyclohexyl ring, reducing steric hindrance and increasing solubility in polar solvents.

-

2-(2-Oxooctan-3-yl)isoindole-1,3-dione: The longer alkyl chain enhances lipophilicity (logP: 3.12), favoring blood-brain barrier penetration .

Functional Divergence

The cyclohexanone group in 2-(2-Oxocyclohexyl)isoindole-1,3-dione confers unique hydrogen-bonding capacity, improving binding affinity to enzymatic targets like acetylcholinesterase (IC₅₀: 0.8 µM vs. 1.5 µM for non-cyclohexyl analogues) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume